3-(2-Nitrophenoxy)propanenitrile
Description
3-(2-Nitrophenoxy)propanenitrile (CAS: Not explicitly provided; structurally related to compounds in ) is an organonitrile derivative featuring a nitrophenoxy group at the 2-position of the benzene ring and a propanenitrile backbone.
The nitrophenoxy group confers electron-withdrawing properties, influencing reactivity in further functionalization (e.g., reduction of the nitro group to an amine or participation in cycloaddition reactions). Its nitrile group offers versatility for transformations into carboxylic acids, amides, or heterocycles.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-(2-nitrophenoxy)propanenitrile |
InChI |
InChI=1S/C9H8N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,7H2 |
InChI Key |
NOHDAYZMDBULTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs of 3-(2-Nitrophenoxy)propanenitrile include:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity compared to the fluorine-substituted analog (3-(2-fluorophenoxy)propanenitrile) . This difference impacts reactivity in nucleophilic substitution or catalytic coupling reactions.
Nitrile Utilization: Compounds like 2-(3-Benzoylphenyl)propanenitrile demonstrate nitrile applications in forming ketoprofen derivatives, suggesting similar utility for this compound in drug intermediate synthesis.
Physicochemical Properties (Inferred from Analog Data)
- Solubility: The nitro group in this compound likely reduces solubility in polar solvents compared to fluorine-substituted analogs (e.g., 3-(2-fluorophenoxy)propanenitrile) due to increased molecular planarity and π-π stacking tendencies.
- Thermal Stability : Nitro-containing compounds generally exhibit lower thermal stability than halogenated analogs. For example, boronic acid derivatives () may decompose at high temperatures due to boronate ester formation.
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